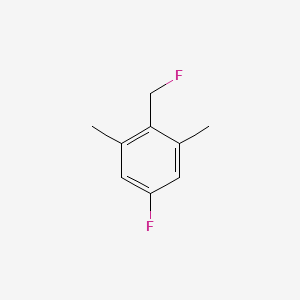

1,3-Dimethyl-5-fluoro-2-(fluoromethyl)benzene

Description

- Methyl groups at positions 1 and 3.

- Fluorine at position 5.

- Fluoromethyl group (-CH₂F) at position 2.

Physical Properties: It is a colorless liquid with a sweet odor . Limited data are available on its melting/boiling points or solubility, but its fluorinated and methyl substituents suggest moderate polarity and volatility.

Propriétés

Formule moléculaire |

C9H10F2 |

|---|---|

Poids moléculaire |

156.17 g/mol |

Nom IUPAC |

5-fluoro-2-(fluoromethyl)-1,3-dimethylbenzene |

InChI |

InChI=1S/C9H10F2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4H,5H2,1-2H3 |

Clé InChI |

ISVUFQVGQAUZOX-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC(=C1CF)C)F |

Origine du produit |

United States |

Méthodes De Préparation

Formation of Diazonium Salts

3,5-Dimethyl aniline is treated with anhydrous hydrogen fluoride (HF) to form its hydrogen fluoride salt. Subsequent diazotization with sodium nitrite generates a diazonium fluoride intermediate. This intermediate undergoes thermal decomposition at controlled temperatures (100–165°C), yielding fluorinated products with high regioselectivity. For 1,3-dimethyl-5-fluoro-2-(fluoromethyl)benzene, this method could be modified by starting with a pre-functionalized aniline derivative containing methyl and fluoromethyl groups.

Regioselective Fluoromethylation

Introducing the fluoromethyl group at position 2 requires halogen exchange or nucleophilic substitution. Patent EP2266961B1 demonstrates bromination of nitro-substituted benzenes using 1,3-dibromo-5,5-dimethylhydantoin in concentrated sulfuric acid. A similar strategy could brominate a 2-methyl group, followed by halogen exchange with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) to install the fluoromethyl moiety.

Sequential Halogenation and Reduction

Bromination and Fluorine Displacement

As detailed in US11440861B2, 2,4-dichloro-3-fluoro-aniline undergoes bromination to yield 6-bromo-2,4-dichloro-3-fluoro-aniline. Diazotization and reduction with hypophosphorous acid (H3PO2) selectively remove the amino group, producing 5-bromo-1,3-dichloro-2-fluoro-benzene. Adapting this pathway, bromination at position 2 of a methyl-substituted benzene could enable subsequent fluorination via Balz-Schiemann or halogen exchange reactions.

Catalytic Reduction and Functional Group Interconversion

Transition metal-catalyzed reductions, such as hydrogenation with palladium on carbon (Pd/C), are critical for deprotecting nitro groups or reducing intermediates. In EP2266961B1, nitro groups are reduced to amines using hydrogen and Pd/C in polar solvents like methanol. For 1,3-dimethyl-5-fluoro-2-(fluoromethyl)benzene, a nitro precursor at position 5 could be reduced to an amine, followed by diazotization and fluorination to install the fluorine atom.

Direct Fluoromethylation via Nucleophilic Substitution

Use of Fluoromethylating Agents

Sodium chlorodifluoroacetate (SCDA) has emerged as a versatile fluoromethylating agent, as demonstrated in PMC11097363 for synthesizing gem-difluoroalkenyl arenes. Reacting a chloromethyl-substituted benzene with SCDA in dimethylformamide (DMF) at 100°C could directly substitute chlorine with fluorine. For example, 2-chloromethyl-1,3-dimethyl-5-fluorobenzene treated with SCDA and triphenylphosphine (PPh3) may yield the desired fluoromethyl derivative.

Solvent and Base Optimization

Polar aprotic solvents like DMF or 1-methyl-2-pyrrolidinone (NMP) enhance reaction efficiency by stabilizing ionic intermediates. Mild bases such as potassium carbonate (K2CO3) mitigate side reactions, as seen in EP2266961B1 during imidazole coupling.

Analyse Des Réactions Chimiques

1,3-Dimethyl-5-fluoro-2-(fluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents.

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of 1,3-Dimethyl-5-fluoro-2-(fluoromethyl)benzene can yield nitro derivatives, while oxidation can produce carboxylic acids .

Applications De Recherche Scientifique

1,3-Dimethyl-5-fluoro-2-(fluoromethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated aromatic compounds.

Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules.

Medicine: Fluorinated compounds are of great interest in medicinal chemistry due to their potential as pharmaceutical agents.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mécanisme D'action

The mechanism of action of 1,3-Dimethyl-5-fluoro-2-(fluoromethyl)benzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism. The first step involves the formation of a sigma complex, where the electrophile forms a sigma bond with the benzene ring. This is followed by the loss of a proton to regenerate the aromatic system .

In biological systems, the fluorine atoms in the compound can influence its interaction with enzymes and receptors. Fluorine’s high electronegativity and small size allow it to form strong hydrogen bonds and dipole interactions, which can enhance the binding affinity and specificity of the compound for its molecular targets .

Comparaison Avec Des Composés Similaires

Substituent Variations and Structural Similarities

The compound is compared to fluorinated benzene derivatives with analogous substitution patterns:

Key Observations :

- Halogen vs. Fluoromethyl : Bromine (in 2-Bromo-5-fluoro-1,3-dimethylbenzene) increases molecular weight and may enhance photostability compared to the fluoromethyl group, which introduces greater hydrophilicity .

- Electron-Withdrawing Groups : The nitro group in 1-(fluoromethyl)-4-nitrobenzene significantly lowers electron density, making it more reactive in electrophilic substitutions than the methyl/fluoromethyl-substituted target compound .

Reactivity and Stability

- Fluorine Effects : The fluorine atom at position 5 in the target compound directs electrophilic substitution to the para position due to its strong electron-withdrawing nature. This contrasts with methoxy or nitro groups, which exert stronger directing effects .

- Fluoromethyl Stability : The -CH₂F group is less prone to hydrolysis compared to -CF₃ or -CH₂Cl, offering synthetic advantages in maintaining structural integrity under acidic/basic conditions .

Activité Biologique

1,3-Dimethyl-5-fluoro-2-(fluoromethyl)benzene is a fluorinated aromatic hydrocarbon that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique biological properties. This compound features a benzene ring substituted with two methyl groups and two fluorine atoms, which significantly influence its reactivity and interaction with biological systems.

Molecular Structure and Properties

The molecular formula of 1,3-Dimethyl-5-fluoro-2-(fluoromethyl)benzene is C₉H₈F₂. The presence of fluorine atoms enhances its lipophilicity, allowing for better membrane penetration and interaction with various biological targets. The structural configuration enables strong hydrogen bonding with amino acid residues in proteins, potentially modulating enzyme functions and influencing metabolic pathways.

Biological Activity

Antimicrobial Properties : Preliminary studies suggest that 1,3-Dimethyl-5-fluoro-2-(fluoromethyl)benzene may exhibit antimicrobial activity. The compound's ability to form stable complexes with biological targets could lead to significant alterations in enzyme kinetics and cellular signaling pathways.

Enzyme Interaction Studies : Interaction studies indicate that this compound can bind to various enzymes and receptors due to the strong dipole interactions created by the fluorine substituents. These interactions can enhance or inhibit enzyme activity, impacting metabolic processes within cells.

Comparative Analysis with Similar Compounds

The following table summarizes the structural differences and unique properties of compounds similar to 1,3-Dimethyl-5-fluoro-2-(fluoromethyl)benzene:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 1,3-Dimethyl-2-(fluoromethyl)benzene | Lacks additional fluorine at the 5-position | Different reactivity profile due to fewer electron-withdrawing groups |

| 1,3-Dimethyl-5-chloro-2-(fluoromethyl)benzene | Chlorine instead of fluorine at the 5-position | Exhibits different solubility and reactivity characteristics |

| 1,3,5-Trimethyl-2-(fluoromethyl)benzene | Contains an additional methyl group at the 5-position | Altered steric hindrance affecting its chemical behavior |

| 2-Bromo-5-fluoro-1,3-dimethylbenzene | Contains a bromine atom instead of a second fluorine | Displays different electrophilic substitution patterns |

Case Studies and Research Findings

Research has shown that compounds with similar fluorinated structures have demonstrated significant biological activities. For instance:

- Cytotoxicity Studies : In related studies involving fluorinated compounds, certain derivatives exhibited cytotoxic effects against various cancer cell lines. For example, compounds containing ortho-substituted benzyl fragments were reported to have higher activity against tumor cells compared to their non-fluorinated counterparts .

- Antibacterial Activity : Fluorinated compounds have also shown promise in antibacterial assays. Certain derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential for development as antibacterial agents .

Q & A

Q. What are the key synthetic routes for 1,3-dimethyl-5-fluoro-2-(fluoromethyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : A multi-step synthesis approach is typically employed. For example:

- Step 1 : Fluoromethylation via nucleophilic substitution using a fluoromethyl bromide derivative (e.g., 2-(bromomethyl)-5-fluorobenzonitrile ).

- Step 2 : Methylation at positions 1 and 3 using dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Purification via column chromatography or recrystallization.

Critical Factors : Temperature control (<0°C for fluoromethylation to avoid side reactions) and solvent choice (THF or DCM for polar intermediates) . Yield optimization requires monitoring reaction progress via TLC or GC-MS .

Q. How can structural confirmation be achieved for this compound?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Peaks at δ 2.3–2.6 ppm (methyl groups), δ 4.5–5.0 ppm (fluoromethyl CH₂F), and δ 6.8–7.2 ppm (aromatic protons) .

- ¹⁹F NMR : Distinct signals for aromatic fluorine (δ -110 to -115 ppm) and fluoromethyl (δ -210 to -220 ppm) .

- Mass Spectrometry : GC-MS or LC-HRMS to confirm molecular ion [M⁺] at m/z 188.1 and fragmentation patterns (e.g., loss of CH₂F or CH₃ groups) .

Advanced Research Questions

Q. How do electronic effects of fluorine and methyl groups influence regioselectivity in further functionalization?

- Methodological Answer :

- The fluorine atom (strong electron-withdrawing group) directs electrophilic substitution to the para position relative to itself, while methyl groups (electron-donating) activate the ortho and para positions .

- Case Study : Nitration of the benzene ring preferentially occurs at the 4-position (relative to fluorine) due to its electron-deficient nature. This can be modeled using DFT calculations (e.g., B3LYP/6-31G*) to predict reactivity .

- Experimental Validation : Compare HPLC retention times of nitration products under varying conditions (HNO₃/H₂SO₄ vs. acetyl nitrate) .

Q. What analytical challenges arise in detecting trace impurities, and how can they be resolved?

- Methodological Answer :

- Common Impurities : Residual brominated intermediates (e.g., 1-bromo-2,5-dichloro-3-fluorobenzene ) or dehalogenated byproducts.

- Detection : Use ultra-sensitive LC-MS/MS with a C18 column (ACN/water gradient) and MRM transitions for target ions .

- Quantification : Compare impurity peaks against spiked standards (e.g., 5-fluoro-2-hydroxybenzoic acid as a surrogate).

Q. How can computational chemistry predict the compound’s stability under varying pH conditions?

- Methodological Answer :

- Perform molecular dynamics simulations (e.g., using GROMACS) to assess hydrolysis susceptibility of the fluoromethyl group.

- Key Parameters :

- pKa of the aromatic protons (predicted ~8–10 using ChemAxon or ACD/Labs).

- Degradation pathways (e.g., SN2 displacement of fluoride at high pH) .

- Validation : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for fluorinated benzene derivatives: How to validate?

- Resolution Strategy :

- Cross-reference with PubChem or DSSTox entries (e.g., 1,4-difluoro-2-methyl-3-nitrobenzene ).

- Replicate synthesis using standardized protocols (e.g., Kanto Reagents’ purification methods ).

- Use differential scanning calorimetry (DSC) to confirm thermal properties .

Safety and Handling

Q. What are the critical safety protocols for handling fluoromethyl intermediates?

- Methodological Answer :

- Ventilation : Use fume hoods due to volatile fluoride emissions .

- PPE : Nitrile gloves and safety goggles (fluorides can penetrate latex).

- Waste Disposal : Neutralize residual HF with calcium carbonate before aqueous disposal .

Applications in Drug Discovery

Q. How can this compound serve as a scaffold for CNS-targeting drugs?

- Methodological Answer :

- Structural Analogues : Replace the fluoromethyl group with bioisosteres (e.g., trifluoromethyl ) to enhance blood-brain barrier penetration.

- Case Study : Benzodiazepine derivatives (e.g., 7-fluoro-5-phenyl-1,4-benzodiazepin-2-one ) show receptor-binding affinity.

- Testing : Radioligand binding assays (GABAₐ receptors) and in vivo behavioral models (e.g., forced swim test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.